2-Methylpyrido[2,3-d]pyrimidine-4-thiol
Description
Properties
IUPAC Name |
2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMUMGACCNOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089258-14-8 | |
| Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol typically involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel in acetic acid . This reaction is followed by methylation at the N10 position using formaldehyde and sodium cyanoborohydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methylpyrido[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
2-Methylpyrido[2,3-d]pyrimidine-4-thiol possesses a unique chemical structure that contributes to its diverse biological activities. The compound includes a pyridine ring fused to a pyrimidine ring with a thiol group at the 4-position, which enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : This compound has been identified as a potential anticancer agent, particularly through its inhibition of key kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including prostate and lung cancer cells, with notable IC50 values indicating significant potency against these malignancies .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for their effectiveness against bacterial strains, showing promising results compared to standard antibiotics .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Therapeutic Applications
The therapeutic potential of this compound extends into several areas:
- Cancer Therapy : Due to its ability to inhibit CDK4/6 and other kinases, this compound is being explored as a treatment option for various cancers. The FDA-approved CDK4/6 inhibitors highlight the relevance of this target in oncology .
- Infectious Diseases : Given its antimicrobial properties, derivatives of this compound may be developed into new treatments for bacterial infections, particularly those resistant to current antibiotics .
- Neurological Disorders : There is ongoing research into the CNS effects of pyrido[2,3-d]pyrimidines, including potential applications in treating conditions such as epilepsy or depression .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:
- A study published in the Journal of Medicinal Chemistry reported on the synthesis of various analogs and their anticancer activity against multiple cell lines. The findings indicated that modifications at specific positions could enhance potency against cancer targets .
- Another research effort involved testing the antimicrobial efficacy of hydrazinyl derivatives of pyrido[2,3-d]pyrimidines. These compounds showed significant inhibition zones against bacterial strains compared to standard treatments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methylpyrido[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as dihydrofolate reductase. By inhibiting this enzyme, the compound disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides. This inhibition can lead to the suppression of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
A. Pyrido[3,4-d]pyrimidine Derivatives
- Example: 3-[(2-(2,3-Difluorobenzylmercapto)-pyrido[3,4-d]pyrimidine-4-yl)amino]ethanol (24d) Structure: Pyrido[3,4-d]pyrimidine core with a 2,3-difluorobenzylmercapto group. Synthesis: Substitution reaction with 2,3-difluorobenzylthiol yields 88% product (mp 181–183°C) .
B. Thieno[2,3-d]pyrimidine-4-thiol Derivatives
- Example: 6-Methylthieno[2,3-d]pyrimidine-4-thiol (CAS 25710-07-0) Structure: Thiophene-fused pyrimidine with a methyl group at the 6-position. Properties: Molecular formula C₇H₇N₂S₂; lower aromaticity due to sulfur in the thieno ring compared to nitrogen in pyrido systems . Reactivity: The thieno scaffold may reduce nucleophilicity of the thiol group compared to pyrido analogs.
C. Pyrrolo[2,3-d]pyrimidine-4-thiol Derivatives
Physical and Spectral Properties
Biological Activity
2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrido-pyrimidine core structure with a thiol functional group, which is crucial for its biological interactions. The presence of the thiol group enhances its reactivity and allows for potential interactions with various biomolecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
The compound has shown promise as an anticancer agent. Studies have demonstrated its inhibitory effects on several cancer cell lines, suggesting that it may interfere with cancer cell proliferation and induce apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting dihydrofolate reductase (DHFR) |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR leads to reduced availability of tetrahydrofolate, impairing DNA replication in rapidly dividing cells such as cancer cells .
- Reactive Oxygen Species (ROS) Generation : The thiol group may facilitate the generation of reactive oxygen species, leading to oxidative stress within microbial and cancer cells, ultimately resulting in cell death.
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity and function.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Study : A recent study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different types of cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Methylpyrido[2,3-d]pyrimidine-4-thiol?
Methodological Answer: The synthesis typically involves cyclization and functionalization of pyrimidine precursors. Key steps include:
- Oxidation : Use hydrogen peroxide in acetic acid at room temperature to introduce oxygen-containing groups.
- Reduction : Sodium borohydride in methanol under reflux stabilizes reactive intermediates.
- Substitution : Alkyl halides with sodium hydroxide in ethanol facilitate thiol group incorporation .
For regioselective modifications, bromination at the C-3 position (observed in pyrazolo[3,4-d]pyrimidines) is recommended using bromine in THF with sodium hydride .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C spectra to confirm the thiol group and methyl substitution.
- HPLC : Use reverse-phase chromatography with a C18 column (97% purity threshold) to assess impurities.
- Mass Spectrometry : Confirm molecular weight (e.g., CHNS, MW 193.23) via ESI-MS .
- Melting Point : Compare experimental values with literature data to validate crystallinity.
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
Q. What are the solubility and storage recommendations for this compound?
Methodological Answer:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly in ethanol.
- Storage : Keep at room temperature in airtight, amber vials under inert gas (N or Ar) to prevent oxidation of the thiol group .
Advanced Research Questions
Q. How does regioselectivity influence electrophilic substitution reactions in this pyrimidine scaffold?
Methodological Answer: Electrophilic reactions (e.g., bromination, cyanation) favor the C-3 position due to electron-rich aromatic systems. Example:
Q. How can computational modeling aid in predicting biological activity or reaction pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Docking : Screen against targets like kinases (e.g., p38α MAPK) to identify potential binding modes .
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR or MS)?
Methodological Answer:
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
